molecular formula C10H11FN4 B6617446 {[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1513064-94-2

{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine

货号: B6617446
CAS 编号: 1513064-94-2
分子量: 206.22 g/mol
InChI 键: GGAYMZCDBBJBQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

{[3-(5-Fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine (CAS 1513064-94-2) is a high-purity, fluorinated pyrazole derivative engineered to serve as a critical synthetic intermediate in advanced research and development. Its molecular structure, which features a 5-fluoropyridin-3-yl moiety linked to a methylaminomethyl-substituted pyrazole core, provides a versatile and privileged scaffold for constructing complex bioactive molecules . The strategic incorporation of a fluorine atom enhances the compound's metabolic stability and influences its lipophilicity, fine-tuning key pharmacokinetic parameters in candidate molecules . This makes it an especially valuable building block in medicinal chemistry programs, particularly in the discovery and optimization of kinase inhibitors, such as those targeting the JAK/STAT pathway, where related pyrazolyl pyrimidine amines have demonstrated significant potency . Beyond kinase inhibition, its well-defined heterocyclic architecture is ideal for probing structure-activity relationships (SAR) in agrochemical and pharmaceutical research. The compound is characterized by high batch-to-batch consistency and is supplied with comprehensive analytical data. It is intended for research applications by qualified laboratory personnel exclusively. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

属性

IUPAC Name

1-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-12-3-8-5-14-15-10(8)7-2-9(11)6-13-4-7/h2,4-6,12H,3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAYMZCDBBJBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(NN=C1)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Nucleophilic Substitution at the Pyrazole Core

A primary route involves nucleophilic displacement of a leaving group on a preformed pyrazole intermediate. For example, a chlorinated pyrazole derivative at the 4-position can react with methylamine to introduce the (methyl)amine group. This method mirrors protocols used in synthesizing analogous pyrazolo[1,5-a]pyrimidin-7-amines, where 7-chloropyrazolo[1,5-a]pyrimidines undergo amine displacement in the presence of bases like triethylamine .

Key Steps:

  • Chlorination: Treating a pyrazol-4-ylmethanol precursor with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) generates the corresponding chloride .

  • Amine Displacement: Reacting the chloride with excess methylamine in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C yields the target amine .

Challenges:

  • Competing side reactions may occur if the pyrazole’s nitrogen atoms are unprotected.

  • Steric hindrance from the 5-fluoropyridin-3-yl group can reduce displacement efficiency.

Alkylation of Primary Amines

Alkylation strategies leverage the reactivity of primary amines with alkyl halides or alcohols. A reported approach for bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride involves reacting 5-fluoropyridin-3-ylmethanol with methylamine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) .

Optimization Insights:

  • Solvent Choice: Dimethylformamide (DMF) enhances solubility of aromatic intermediates .

  • Temperature Control: Reactions performed at 50–60°C improve yields by mitigating decomposition .

Limitations:

  • Over-alkylation may occur without careful stoichiometric control.

  • Purification of hydrophilic byproducts requires chromatographic separation .

Reductive Amination

Reductive amination offers a one-pot method to form the methylamine group from a ketone or aldehyde precursor. For instance, condensing 3-(5-fluoropyridin-3-yl)-1H-pyrazole-4-carbaldehyde with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) achieves the desired transformation .

Conditions:

  • Reducing Agent: NaBH₃CN or sodium triacetoxyborohydride (STAB) in methanol or ethanol .

  • pH Control: Buffered at pH 5–6 using acetic acid to stabilize intermediates .

Advantages:

  • Avoids harsh chlorination steps.

  • High functional group tolerance for complex substrates .

Cyclocondensation of Hydrazines with 1,3-Diketones

Building the pyrazole ring de novo via cyclocondensation is a foundational step. Reacting 5-fluoropyridin-3-yl hydrazine with a 1,3-diketone such as acetylacetone forms the pyrazole core, which is subsequently functionalized at the 4-position .

Procedure:

  • Cyclocondensation: Heat equimolar hydrazine and diketone in ethanol under reflux (78°C) for 12–24 hours .

  • Methylamine Introduction: Alkylate the pyrazole with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) .

Yield Considerations:

  • Polar aprotic solvents (e.g., DMF) improve diketone solubility but may require longer reaction times .

Palladium-catalyzed cross-coupling reactions enable late-stage introduction of the 5-fluoropyridin-3-yl group. Suzuki-Miyaura coupling of a boronic ester-functionalized pyrazole with 3-bromo-5-fluoropyridine is a viable pathway .

Catalytic System:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)

  • Solvent: Toluene/water mixture at 80–100°C

Case Study:
A related benzamide derivative was synthesized via coupling of 5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-ylboronic acid with a brominated pyrazole, achieving >90% conversion .

Comparative Analysis of Methods

MethodKey ReagentsTemperature RangeYield*AdvantagesLimitations
Nucleophilic SubstitutionPOCl₃, methylamine0–25°C60–75%Straightforward, scalableChlorination side reactions
AlkylationCH₃I, K₂CO₃50–60°C50–65%Mild conditionsOver-alkylation risks
Reductive AminationNaBH₃CN, CH₃NH₂25°C70–85%One-pot synthesispH sensitivity
CyclocondensationHydrazine, acetylacetone78°C (reflux)55–70%Builds core structureLong reaction times
Cross-CouplingPd(PPh₃)₄, boronic ester80–100°C75–90%Modular, versatileCatalyst cost and toxicity

*Yields estimated from analogous reactions in literature .

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the fluoropyridine ring, potentially leading to the formation of reduced fluoropyridine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the fluorine atom on the pyridine ring, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

科学研究应用

The compound exhibits a range of biological activities that are primarily attributed to its pyrazole and pyridine components. Notably, the pyrazole ring is known for its pharmacological properties, including:

  • Anticancer Activity : Recent studies have indicated that compounds containing pyrazole rings can exhibit cytotoxic effects against various cancer cell lines. For example, preliminary data suggest that {[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine may have significant activity against breast cancer cell lines such as MDA-MB-231 and 4T1.
    Cell LineIC50 (μM)
    MDA-MB-231 (Breast)6.59 - 12.51
    4T1 (Breast)13.23 - 213.7
    MRC-5 (Non-cancer)>200
  • Anti-inflammatory Properties : The structural characteristics of the compound suggest potential anti-inflammatory effects, which are significant for treating conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Activity : The compound may also exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Synthesis and Production

The synthesis of this compound typically involves multi-step synthetic routes. One common method includes:

  • Formation of Hydrazone : The reaction of 5-fluoropyridine-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone.
  • Cyclization : The hydrazone is then cyclized to produce the pyrazole ring.
  • Reduction : The final step involves reducing the aldehyde group to an amine using reducing agents like sodium borohydride.

Case Studies and Research Findings

Several studies have explored the applications of this compound in various contexts:

  • Cancer Therapeutics :
    • A study published in the Journal of Medicinal Chemistry highlighted the potential of pyrazole derivatives in targeting specific cancer pathways, indicating that compounds like this compound could be optimized for enhanced anticancer activity.
  • Inflammation Models :
    • Research conducted on animal models demonstrated that similar pyrazole compounds can significantly reduce inflammation markers, suggesting that this compound may follow suit.
  • Antimicrobial Efficacy :
    • Laboratory tests have shown that derivatives of this compound possess antimicrobial properties against certain bacterial strains, indicating its potential use in developing new antibiotics.

作用机制

The mechanism of action of {[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The fluoropyridine and pyrazole moieties allow it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
{[3-(5-Fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine 5-Fluoropyridin-3-yl, methylamine 206.22 High purity (95%); fluoropyridine enhances electron-withdrawing properties.
3-Bromo-1-(5-fluoropyridin-3-yl)-N-methyl-1H-pyrazol-4-amine HCl Bromine, methylamine 321.52 (HCl salt) Higher molecular weight; bromine increases steric bulk and potential reactivity.
Bis((5-fluoropyridin-3-yl)methyl)amine Dual 5-fluoropyridinylmethyl groups 262.25 Strong hydrogen bonding; coordination with transition metals.
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine Thiophene, methylamine 207.30 Electron-rich thiophene improves solubility in non-polar solvents.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluoropyridine group in the target compound enhances polarity and hydrogen-bonding capacity compared to thiophene-based analogs (e.g., ), which are electron-rich and more lipophilic .
  • Halogen Substitution : Brominated analogs () exhibit higher molecular weights and altered reactivity, making them suitable for further functionalization (e.g., Suzuki coupling). However, bromine may reduce solubility compared to fluorine .

Solubility and Reactivity

  • Fluorine Effects: The 5-fluoropyridin-3-yl group increases solubility in polar solvents compared to non-fluorinated pyridines. This property is critical for bioavailability in drug development .
  • Thiophene vs.

生物活性

The compound {[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine , with the CAS number 1699071-59-4 , is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C₉H₉FN₄
  • Molecular Weight : 192.19 g/mol
  • Structural Features : The compound contains a fluoropyridine moiety and a pyrazole ring, which are known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an agonist for certain receptors, potentially influencing neurotransmitter systems.

1. Nicotinic Acetylcholine Receptor Modulation

Research indicates that compounds similar to this compound may exhibit activity at the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is implicated in cognitive functions and is a target for treating neurodegenerative diseases such as Alzheimer's disease. For instance, a related compound demonstrated significant agonistic activity, enhancing cognitive performance in animal models .

2. Anticancer Activity

Studies have shown that pyrazole derivatives can possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Although specific data on this compound is limited, related compounds have been documented to exhibit cytotoxic effects against various cancer cell lines.

3. Anti-inflammatory Effects

Compounds with similar structures have also been reported to exert anti-inflammatory effects, potentially through the modulation of inflammatory pathways and cytokine production. These properties make them candidates for further investigation in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
α7 nAChR AgonismSEN15924Enhanced cognitive function in animal models
Anticancer ActivityVarious PyrazolesInduction of apoptosis in cancer cell lines
Anti-inflammatory ActivityRelated DerivativesReduction in cytokine levels in inflammatory models

常见问题

Basic Research Questions

Q. What are the established synthetic routes for {[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine, and what are their key optimization parameters?

  • The compound is typically synthesized via hydrogenation of nitro intermediates. For example, 3-fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine is reduced using 10% palladium on carbon under hydrogen (40 psi) in ethanol/ethyl acetate, yielding 73.8% after purification . Key parameters include catalyst loading, solvent polarity, and reaction time. Alternative routes may involve nucleophilic substitution or coupling reactions, as seen in structurally similar pyrazole derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological guidance :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and fluorine integration. For example, 1H^1H NMR in CDCl3_3 shows distinct peaks at δ 8.67–8.59 (pyridine protons) and δ 7.45 (pyrazole proton) .
  • Mass Spectrometry (HRMS-ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]+^+) .
  • High-Performance Liquid Chromatography (HPLC) : Verify purity (>95%) using reverse-phase columns and UV detection .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Recommended assays :

  • Enzyme inhibition : Fluorescence-based assays targeting kinases or metabolic enzymes (e.g., cytochrome P450 isoforms), using ATP/NADPH depletion as readouts.
  • Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental yield data be resolved during synthesis?

  • Strategies :

  • Intermediate analysis : Use LC-MS to identify side products (e.g., dehalogenation or over-reduction byproducts in hydrogenation) .
  • Catalyst optimization : Compare Pd/C with alternative catalysts (e.g., Raney Ni) to mitigate deactivation.
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to improve nitro group reactivity .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

  • Methodological steps :

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 3NYX). Focus on fluorine’s role in hydrophobic interactions .
  • QSAR modeling : Train models using datasets of pyrazole derivatives with known IC50_{50} values. Key descriptors include logP, H-bond acceptor count, and topological polar surface area .

Q. How do structural modifications influence the compound’s enzyme inhibitory activity?

  • Case study :

  • Fluorine substitution : Replacing the 5-fluoropyridinyl group with chloro or methyl reduces kinase inhibition by 30–50%, as fluorine enhances electronegativity and binding precision .
  • Methylamine linker : Shortening the linker to ethylamine decreases metabolic stability (t1/2_{1/2} < 2 hrs in liver microsomes) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。